4-Bromo-5-fluoro-2-iodophenylacetic acid
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Overview
Description
4-Bromo-5-fluoro-2-iodophenylacetic acid is an organic compound with the molecular formula C8H5BrFIO2 This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a phenylacetic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-fluoro-2-iodophenylacetic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of phenylacetic acid derivatives, followed by selective bromination, fluorination, and iodination under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using appropriate catalysts and solvents to ensure high yield and purity. The process often requires stringent control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-fluoro-2-iodophenylacetic acid can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (Br, F, I) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium iodide (NaI) or potassium fluoride (KF) in polar solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
4-Bromo-5-fluoro-2-iodophenylacetic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in various chemical reactions.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds with therapeutic properties.
Industry: Utilized in the production of agrochemicals, dyes, and advanced materials.
Mechanism of Action
The mechanism of action of 4-Bromo-5-fluoro-2-iodophenylacetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The presence of halogen atoms can enhance its reactivity and binding affinity, making it a valuable compound in drug discovery and development.
Comparison with Similar Compounds
- 4-Bromo-2-fluorophenylacetic acid
- 5-Fluoro-2-iodophenylacetic acid
- 4-Iodo-5-bromophenylacetic acid
Comparison: 4-Bromo-5-fluoro-2-iodophenylacetic acid is unique due to the presence of three different halogen atoms, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds with fewer halogens, it may exhibit enhanced properties such as increased binding affinity, higher reactivity in substitution reactions, and greater potential for use in diverse applications.
Biological Activity
4-Bromo-5-fluoro-2-iodophenylacetic acid is a halogenated phenylacetic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The unique arrangement of halogen substituents—bromine, fluorine, and iodine—contributes to its distinctive chemical properties and pharmacological potential. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C8H6BrFIO2, with a molecular weight of approximately 358.93 g/mol. The presence of halogens not only influences the compound's reactivity but also enhances its ability to interact with biological targets through mechanisms such as halogen bonding.
Research indicates that halogenated phenylacetic acids exhibit various biological activities, including anti-inflammatory and analgesic properties. The mechanisms by which this compound may exert its effects include:
- Inhibition of Cyclooxygenase (COX) Enzymes : Similar compounds have shown the ability to inhibit COX enzymes, which are crucial in the synthesis of pro-inflammatory prostaglandins.
- Receptor Interaction : The unique arrangement of halogens can enhance binding affinity to specific receptors or enzymes, potentially leading to increased efficacy in therapeutic applications.
Anti-inflammatory Properties
Several studies have suggested that this compound may exhibit significant anti-inflammatory activity. For instance, compounds with similar structures have demonstrated effectiveness in reducing inflammation in various models, indicating that this compound could be a promising candidate for further investigation.
Analgesic Effects
The analgesic properties of halogenated phenylacetic acids have been documented in various studies. The modulation of pain pathways through COX inhibition suggests that this compound could serve as a lead compound for developing new analgesics.
Table 1: Comparative Analysis of Halogenated Phenylacetic Acids
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
This compound | C8H6BrFIO2 | Anti-inflammatory, analgesic |
2-Bromo-3-fluoro-4-iodophenylacetic acid | C8H6BrFIO2 | Anti-inflammatory |
2-(4-Chloro-2-fluoro-6-iodophenyl)acetic acid | C8H5ClFIO2 | Investigated for anti-inflammatory |
Case Study: Inhibition of Pro-inflammatory Pathways
A study conducted on similar compounds demonstrated their ability to inhibit the production of inflammatory mediators in vitro. This suggests that this compound may follow a similar pathway, warranting further exploration in preclinical models .
Properties
Molecular Formula |
C8H5BrFIO2 |
---|---|
Molecular Weight |
358.93 g/mol |
IUPAC Name |
2-(4-bromo-5-fluoro-2-iodophenyl)acetic acid |
InChI |
InChI=1S/C8H5BrFIO2/c9-5-3-7(11)4(1-6(5)10)2-8(12)13/h1,3H,2H2,(H,12,13) |
InChI Key |
QZJRIYGWJUCFBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)I)CC(=O)O |
Origin of Product |
United States |
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